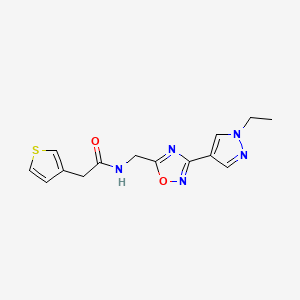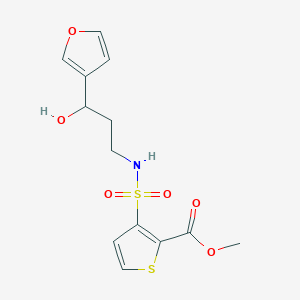
5-Cyclobutoxy-3-cyclopropyl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Cyclobutoxy-3-cyclopropyl-1,2,4-thiadiazole” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds that feature both sulfur (S) and nitrogen (N) atoms in their ring structure .
Molecular Structure Analysis
The molecular structure of thiadiazoles is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The specific molecular structure of “5-Cyclobutoxy-3-cyclopropyl-1,2,4-thiadiazole” is not provided in the available resources.Chemical Reactions Analysis
Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . The specific chemical reactions involving “5-Cyclobutoxy-3-cyclopropyl-1,2,4-thiadiazole” are not detailed in the available resources.Physical And Chemical Properties Analysis
Thiadiazoles are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor . The specific physical and chemical properties of “5-Cyclobutoxy-3-cyclopropyl-1,2,4-thiadiazole” are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Dual Inhibitors of 5-Lipoxygenase and Cyclooxygenase
Thiadiazole derivatives have been explored as potent inhibitors of 5-lipoxygenase (LO) and cyclooxygenase (CO), enzymes implicated in inflammatory processes. For instance, specific thiadiazole compounds have shown oral efficacy in rat models of inflammation without causing ulcerogenic effects, indicating their potential as non-ulcerogenic anti-inflammatory agents (Mullican et al., 1993).
Anticancer Properties
Several 1,3,4-thiadiazole compounds have demonstrated anticancer properties against various human cancers. These compounds act through different mechanisms, including inhibition of crucial enzymes involved in cancer cell proliferation and metabolism. Some thiadiazole derivatives have shown promising results in inhibiting the growth of cancer cells, highlighting their potential as therapeutic agents in oncology (Matysiak, 2015).
Antimicrobial and Antifungal Activities
1,3,4-thiadiazole-based compounds exhibit significant antimicrobial and antifungal activities. They have been tested against various bacterial and fungal strains, showing their potential as effective agents in combating infectious diseases (Kumar & Panwar, 2015).
Broad Spectrum of Biological Activities
The 1,3,4-thiadiazole scaffold is known for its wide range of biological activities, including diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal effects. These compounds also exhibit diverse effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic actions. Their molecular targets include various enzymes, suggesting a broad spectrum of potential therapeutic applications (Matysiak, 2015).
Neuroprotective Properties
Certain 1,3,4-thiadiazole derivatives have shown neuroprotective properties, suggesting their potential use in neurodegenerative diseases. These compounds might offer protection against neuronal damage and could be explored further for their efficacy in neuroprotection (Rzeski et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-cyclobutyloxy-3-cyclopropyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-7(3-1)12-9-10-8(11-13-9)6-4-5-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGKDDBBBPOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC(=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclobutoxy-3-cyclopropyl-1,2,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

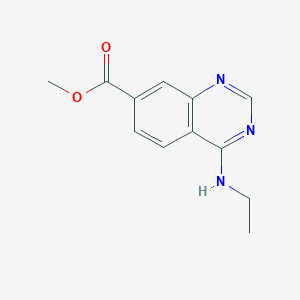

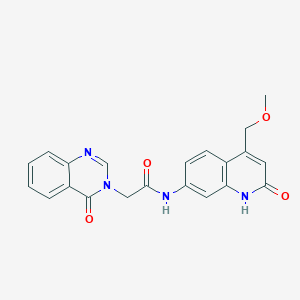
![4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2559432.png)
![1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559433.png)
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)
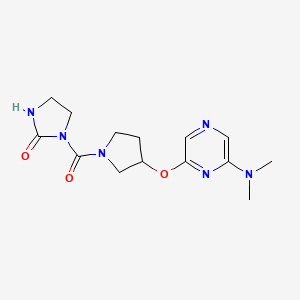
![(2E)-N-[4-(dimethylamino)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2559438.png)
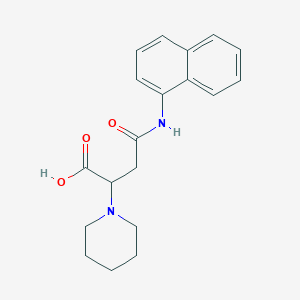
![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2559442.png)
